REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].C[C:5](C)(C([O-])=O)[C:6]([O-])=[O:7].[CH2:13]([O:15][C:16](=[O:20])[CH:17]=[N+:18]=[N-:19])[CH3:14].Cl.[C:22](=O)(O)[O-].[Na+].[CH3:27][OH:28]>O>[C:1]([C:5]1[C:6]([OH:7])=[C:17]([C:16]([O:15][CH2:13][CH3:14])=[O:20])[NH:18][N:19]=1)([O:28][CH2:27][CH3:22])=[O:2] |f:0.1,5.6|
|
Name
|
Sodium methoxide
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(C(=O)[O-])C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=[N+]=[N-])=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
the solids (22 g, 63%) collected by filtration
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)C1=NNC(=C1O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |